2-Azabicyclo[3.1.1]heptane-1-methanol
Overview
Description
2-Azabicyclo[311]heptane-1-methanol is a nitrogen-containing bicyclic compound It is characterized by a bicyclo[311]heptane framework with a nitrogen atom incorporated into the ring system and a methanol group attached to the first carbon
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as key synthetic intermediates in several total syntheses , suggesting that they may interact with a variety of biological targets.
Mode of Action
The mode of action of 2-Azabicyclo[31The compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Biochemical Pathways
The compound’s synthesis involves the formation of oxygenated 2-azabicycloheptanes , which may suggest its involvement in oxygen-related biochemical pathways.
Result of Action
The compound’s synthesis involves the formation of oxygenated 2-azabicycloheptanes , which may suggest potential oxidative effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds have been synthesized under mild, photocatalytic conditions , suggesting that light exposure may play a role in the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Azabicyclo[3.1.1]heptane-1-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes like AlCl3 and FeCl3, which exhibit notable catalytic activity . These interactions are essential for the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties . Such modifications can result in changes in cellular responses and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s incorporation into drug structures, such as Rupatidine, highlights its ability to enhance drug efficacy by improving binding affinity and stability . These molecular interactions are crucial for its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications . Animal studies provide valuable insights into the compound’s pharmacokinetics and pharmacodynamics.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . The study of these pathways is crucial for understanding the compound’s role in biochemical processes and its potential therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions determine the compound’s bioavailability and its ability to reach target sites, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptane-1-methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be achieved using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure the selective reduction of the nitrile group to the corresponding amine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related bicyclic compounds often involves catalytic hydrogenation and other reduction techniques. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.1.1]heptane-1-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the bicyclic framework or the nitrogen functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of secondary amines and modified bicyclic structures.
Substitution: Introduction of alkyl or acyl groups at the nitrogen atom.
Scientific Research Applications
2-Azabicyclo[3.1.1]heptane-1-methanol has several applications in scientific research:
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar bicyclic structure with a nitrogen atom, used as a bioisostere in medicinal chemistry.
2-Azabicyclo[2.2.1]heptane: Another nitrogen-containing bicyclic compound with different ring size and properties.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom but shares the bicyclic framework, used in materials science and organic synthesis.
Uniqueness: 2-Azabicyclo[3.1.1]heptane-1-methanol is unique due to the presence of both a nitrogen atom and a methanol group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-azabicyclo[3.1.1]heptan-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-6(4-7)1-2-8-7/h6,8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPQUUKDWPIDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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